3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material sciences, and other fields. This compound, in particular, has a unique structure that combines the benzimidazole moiety with a propanol group, making it an interesting subject for scientific research.
Scientific Research Applications
3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
It is structurally related to bisoprolol , a beta-blocker that primarily targets beta-1 adrenergic receptors . These receptors are mainly located in the heart and kidneys and play a crucial role in the regulation of heart rate and blood pressure .
Mode of Action
Bisoprolol selectively blocks beta-1 adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure .
Biochemical Pathways
Beta-blockers like bisoprolol primarily affect theadrenergic signaling pathway . By blocking beta-1 adrenergic receptors, they inhibit the effects of catecholamines, reducing heart rate and blood pressure .
Result of Action
Based on its structural similarity to bisoprolol, it may have similar effects, such as reducing heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol typically involves the reaction of 1-ethylbenzimidazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the benzimidazole attacks the carbon atom of the chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzimidazole moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, ketones, aldehydes, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol can be compared with other similar compounds, such as:
1-Ethylbenzimidazole: Lacks the propanol group and has different chemical properties and biological activities.
3-[(1-Methylbenzimidazol-2-yl)amino]propan-1-ol: Similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological effects.
Benzimidazole: The parent compound, which has a simpler structure and different applications.
The uniqueness of this compound lies in its combination of the benzimidazole and propanol moieties, which imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15-11-7-4-3-6-10(11)14-12(15)13-8-5-9-16/h3-4,6-7,16H,2,5,8-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQRZLSYXRJVPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387963 |
Source
|
Record name | 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631843-69-1 |
Source
|
Record name | 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.